molecular formula C9H6ClNS B8395926 3-(4-Chloro-thiophen-2-yl)-pyridine

3-(4-Chloro-thiophen-2-yl)-pyridine

Cat. No. B8395926
M. Wt: 195.67 g/mol
InChI Key: OMYAZOWMAUSRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612067B2

Procedure details

A solution of 2-bromo-4-chloro-thiophene (Gronowitz, Rosén Chemica Scripta, 1971, 1, 33) (1.45 g, 7.34 mmol), pyridine-3-boronic acid (0.95 g, 7.71 mmol), 2 M Na2CO3 (5.50 mL, 11.01 mmol) and, n-PrOH (3 mL), is degassed with N2 for 10 minutes. Pd(OAc)2 (0.033 g, 0.15 mmol) and PPh3 (0.12 g, 0.44 mmol) are added and the solution is heated at 85° C. for 48 hours, diluted with CH2Cl2 (50 mL), washed with 10% Na2CO3 (2×30 mL), dried over MgSO4, filtered and concentrated. The residue is purified by ISCO column chromatography (20%-30% EtOAc/hexane gradient) furnish the title compound (0.74 g, 3.78 mmol, 51%). 1H NMR (CDCl3), δ 7.12-7.13 (m, 1H), 7.20 (d, J=1.4 Hz, 1H), 7.31 (dd, J=8.0, 4.9 Hz, 1H), 7.78-7.82 (m, 1H), 8.55 (d, J=4.9 Hz, 1H), 8.82 (d, J=2.2 Hz, 1H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
0.033 g
Type
catalyst
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Cl:7])[CH:6]=1.[N:8]1[CH:13]=[CH:12][CH:11]=[C:10](B(O)O)[CH:9]=1.C([O-])([O-])=O.[Na+].[Na+].N#N.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Pd+2].C(O)CC>[Cl:7][C:5]1[CH:6]=[C:2]([C:10]2[CH:9]=[N:8][CH:13]=[CH:12][CH:11]=2)[S:3][CH:4]=1 |f:2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
BrC=1SC=C(C1)Cl
Name
Quantity
0.95 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
3 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.12 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0.033 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% Na2CO3 (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by ISCO column chromatography (20%-30% EtOAc/hexane gradient)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(SC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.78 mmol
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.